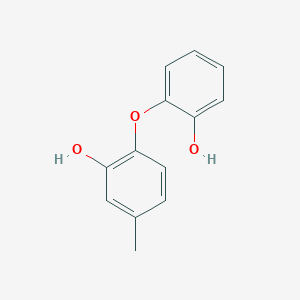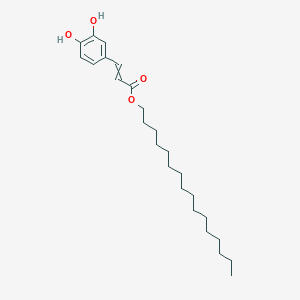
Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C25H40O4 It is an ester derivative of caffeic acid, where the hexadecyl group is attached to the carboxyl group of the acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of caffeic acid with hexadecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to a single bond using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters and alcohols.
Substitution: Ethers, esters, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other consumer products due to its beneficial properties.
Mecanismo De Acción
The mechanism of action of Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress and inflammation. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Caffeic Acid Phenethyl Ester: Another ester derivative of caffeic acid with similar antioxidant and anti-inflammatory properties.
Ethyl 3,4-Dihydroxycinnamate: An ester of caffeic acid with ethyl alcohol, used in similar applications.
Gamma-Oryzanol: A mixture of ferulic acid esters with antioxidant properties.
Uniqueness
Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties compared to shorter-chain esters. This long chain can enhance the compound’s lipophilicity, making it more suitable for applications in lipid-based formulations and increasing its potential for use in various industrial and medical applications.
Propiedades
Número CAS |
206763-09-9 |
|---|---|
Fórmula molecular |
C25H40O4 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29-25(28)19-17-22-16-18-23(26)24(27)21-22/h16-19,21,26-27H,2-15,20H2,1H3 |
Clave InChI |
VPDDQCXWJMAIAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


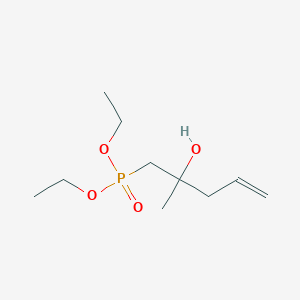

![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)
![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
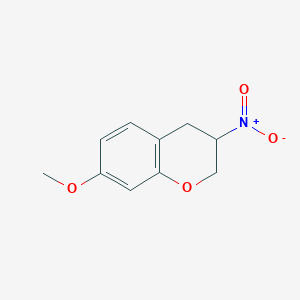
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)

![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
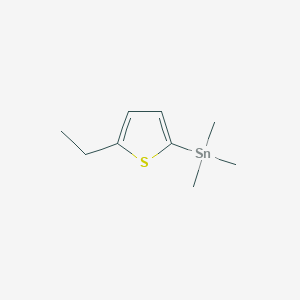
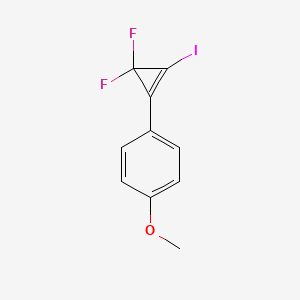
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
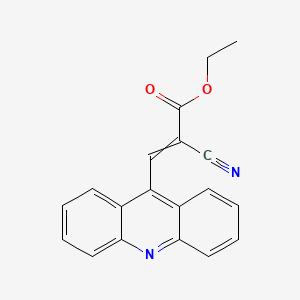
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
